3-Phenoxyaniline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57083. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

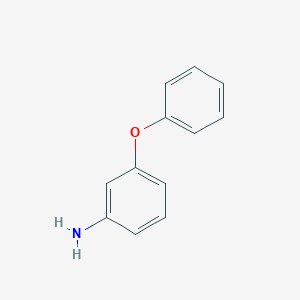

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSYVYFGMFODMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063092 | |

| Record name | Benzenamine, 3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3586-12-7 | |

| Record name | 3-Phenoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxybenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENOXYBENZENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14XXP3GJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3-Phenoxyaniline: A Technical Guide to Reaction Mechanisms and Protocols

This technical guide provides an in-depth analysis of the primary synthesis routes for 3-phenoxyaniline, a significant chemical intermediate in the development of pharmaceuticals and other advanced materials. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of core reaction mechanisms, experimental protocols, and associated quantitative data. The two principal methods discussed are the Ullmann Condensation and the Buchwald-Hartwig Amination, both of which are cornerstone reactions in modern organic synthesis for the formation of carbon-heteroatom bonds.

Ullmann Condensation for C-O Bond Formation

The Ullmann condensation is a classic and robust method for forming aryl ethers, relying on a copper-catalyzed reaction between an aryl halide and an alcohol or phenol (B47542). In the synthesis of this compound, this typically involves the coupling of a substituted aniline (B41778) with a phenol. The reaction traditionally required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, modern advancements have introduced soluble copper catalysts and ligands that facilitate the reaction under milder conditions.

Reaction Mechanism

The mechanism of the Ullmann-type reaction for this compound synthesis involves the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide (e.g., 3-bromoaniline). The resulting complex proceeds through reductive elimination to yield the final diaryl ether product, this compound, and regenerate the copper(I) catalyst.

Experimental Protocol

The following protocol details the synthesis of this compound from 3-bromoaniline and phenol using a copper(I) chloride catalyst.[1]

-

Reaction Setup: In an appropriate reaction vessel, combine phenol (12 mmol), 3-bromoaniline (10 mmol), potassium carbonate (K₂CO₃, 20 mmol), 1-butyl-1H-imidazole (5 mmol), and copper(I) chloride (CuCl, 4.5 mmol).

-

Solvent Addition: Add o-xylene (B151617) (10 mL) to the mixture.

-

Inert Atmosphere: Purge the vessel with an inert gas, such as Argon (Ar), to establish an inert atmosphere.

-

Heating: Heat the reaction mixture to 140°C for 20 hours with stirring.

-

Cooling and Filtration: After the reaction period, allow the mixture to cool to room temperature. Filter the mixture to remove solid residues.

-

Work-up: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (B1210297) (PE/EA = 4:1, V/V) as the eluent to obtain pure this compound.

Quantitative Data

The Ullmann condensation method provides a high yield for the synthesis of this compound.

| Reactants | Catalyst/Base System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromoaniline, Phenol | CuCl, K₂CO₃, 1-Butyl-1H-imidazole | o-Xylene | 140 | 20 | 90 | [1] |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[2][3] This reaction has become a staple in pharmaceutical and medicinal chemistry due to its broad substrate scope and tolerance for various functional groups.[4] It allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[3][4]

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, yielding the desired aryl amine product and regenerating the Pd(0) catalyst.

General Experimental Protocol

The following is a generalized procedure for the Buchwald-Hartwig amination.[5][6] Specific conditions may vary depending on the substrates and catalyst system used.

-

Reaction Setup: In an oven-dried reaction tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 mmol).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene (B28343) or 1,4-dioxane, 1.0 mL) via syringe.

-

Inert Atmosphere: Seal the reaction tube and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

-

Heating and Monitoring: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the progress of the reaction by a suitable method such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Cooling and Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

-

Extraction and Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography to yield the desired phenoxyaniline (B8288346) derivative.

General Experimental Workflow

The synthesis of this compound, whether by Ullmann condensation or Buchwald-Hartwig amination, follows a general laboratory workflow. This process includes careful setup under controlled conditions, monitoring of the reaction progress, and a multi-step work-up and purification procedure to isolate the final product.

References

An In-Depth Technical Guide to the Ullmann Condensation for 3-Phenoxyaniline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ullmann condensation is a cornerstone of carbon-heteroatom bond formation in organic synthesis, providing a powerful method for the creation of diaryl ethers. This technical guide offers a comprehensive overview of the application of the Ullmann condensation for the synthesis of 3-phenoxyaniline, a valuable building block in medicinal chemistry and materials science. This document details the reaction mechanism, explores various catalytic systems, presents comparative quantitative data, and provides detailed experimental protocols. Furthermore, visual diagrams generated using Graphviz are included to illustrate key concepts and workflows, adhering to stringent design specifications for clarity and accessibility.

Introduction to the Ullmann Condensation

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction between an aryl halide and a phenol (B47542) to form a diaryl ether.[1] Traditionally, the reaction required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder or copper salts.[2] However, significant advancements in recent decades, particularly the development of sophisticated ligand systems, have enabled the Ullmann condensation to proceed under much milder conditions with improved yields and broader substrate scope.[3]

The synthesis of this compound, a key intermediate in the development of pharmaceuticals and other advanced materials, can be efficiently achieved through the Ullmann condensation. This guide will explore the two primary synthetic routes: the coupling of 3-bromoaniline (B18343) with phenol and the reaction of 3-aminophenol (B1664112) with an aryl halide.

Reaction Mechanism

The precise mechanism of the Ullmann condensation for diaryl ether synthesis has been the subject of extensive research. The currently accepted pathway involves a Cu(I)/Cu(III) catalytic cycle, particularly in the presence of accelerating ligands.[4]

The reaction is initiated by the formation of a copper(I) phenoxide species from the reaction of a Cu(I) salt with the phenol in the presence of a base. This copper phenoxide then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Finally, reductive elimination from this intermediate yields the desired diaryl ether and regenerates the active Cu(I) catalyst, thus completing the catalytic cycle.[4] Ligands, such as diamines or amino acids, play a crucial role in stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps, thereby lowering the activation energy of the reaction and allowing for milder conditions.[3]

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Comparative Analysis of Synthetic Routes and Conditions

The synthesis of this compound via the Ullmann condensation can be approached from two primary directions, each with its own set of optimized conditions. The choice of reactants, catalyst, ligand, base, and solvent significantly impacts the reaction efficiency and yield.

Route A: 3-Bromoaniline and Phenol Route B: 3-Aminophenol and Aryl Halide

| Route | Aryl Halide | Phenolic Compound | Copper Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| A | 3-Bromoaniline | Phenol | CuCl | 1-Butylimidazole | K₂CO₃ | o-Xylene (B151617) | 140 | 20 | 90 | [4] |

| B | Bromobenzene (B47551) | 3-Aminophenol | CuI | Picolinic Acid | K₃PO₄ | DMF | 110 | 24 | Moderate to Good | [5] |

| B | Iodobenzene | 3-Aminophenol | CuI | 1,10-Phenanthroline | K₂CO₃ | Pyridine | 120 | 18 | Good | General Ullmann Conditions |

Note: "Moderate to Good" and "Good" yields are qualitative descriptors from the literature where specific percentages were not provided for this exact substrate combination but were inferred from similar reactions.

Detailed Experimental Protocols

Synthesis of this compound from 3-Bromoaniline and Phenol[4]

Materials:

-

3-Bromoaniline (10 mmol)

-

Phenol (12 mmol)

-

Copper(I) chloride (CuCl, 4.5 mmol)

-

1-Butylimidazole (5 mmol)

-

Potassium carbonate (K₂CO₃, 20 mmol)

-

o-Xylene (10 mL)

-

Argon atmosphere

Procedure:

-

To a reaction vessel, add 3-bromoaniline, phenol, copper(I) chloride, 1-butylimidazole, and potassium carbonate.

-

Add o-xylene to the mixture.

-

Purge the vessel with argon and maintain an inert atmosphere.

-

Heat the reaction mixture to 140°C and stir for 20 hours.

-

After 20 hours, cool the mixture to room temperature.

-

Filter the mixture to remove insoluble inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (eluent: petroleum ether/ethyl acetate (B1210297) = 4:1, v/v) to obtain this compound.

Yield: 90%

General Protocol for the Synthesis of this compound from 3-Aminophenol and Bromobenzene (Based on[5])

Materials:

-

3-Aminophenol (10 mmol)

-

Bromobenzene (12 mmol)

-

Copper(I) iodide (CuI, 1 mmol)

-

Picolinic acid (2 mmol)

-

Potassium phosphate (B84403) (K₃PO₄, 20 mmol)

-

N,N-Dimethylformamide (DMF, 20 mL)

-

Argon atmosphere

Procedure:

-

In a reaction flask, combine 3-aminophenol, copper(I) iodide, picolinic acid, and potassium phosphate.

-

Evacuate and backfill the flask with argon.

-

Add bromobenzene and N,N-dimethylformamide via syringe.

-

Heat the reaction mixture to 110°C and stir for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to yield this compound.

Experimental Workflow

The general workflow for the synthesis of this compound via the Ullmann condensation involves several key stages, from reaction setup to product purification and analysis.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The Ullmann condensation remains a highly relevant and powerful tool for the synthesis of diaryl ethers such as this compound. The evolution of this reaction, driven by the development of effective ligand systems, has transformed it into a versatile and accessible method for academic and industrial chemists. By understanding the reaction mechanism, carefully selecting the appropriate starting materials and conditions, and following robust experimental protocols, researchers can efficiently synthesize this compound and its derivatives for a wide range of applications in drug discovery and materials science. This guide provides a solid foundation for the practical application of this classic and enduring chemical transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Buchwald-Hartwig Amination for the Synthesis of 3-Phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Buchwald-Hartwig amination for the synthesis of 3-phenoxyaniline, a valuable intermediate in the development of pharmaceuticals and functional materials. This document details the reaction mechanism, offers specific experimental protocols, and presents quantitative data to facilitate the practical application of this pivotal cross-coupling reaction.

Introduction to Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or pseudohalide and an amine.[1] Developed in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has become an indispensable tool in modern organic synthesis.[2] Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions have made it a superior alternative to traditional methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution.[1]

The synthesis of aryl amines is of paramount importance in the pharmaceutical and materials science industries due to their prevalence in biologically active molecules and organic electronic materials.[3] this compound, in particular, serves as a key building block for a variety of more complex molecules.

The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][4]

-

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.[5]

-

Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

A crucial aspect of a successful Buchwald-Hartwig amination is the choice of a suitable phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle, particularly the reductive elimination.[6]

Experimental Protocols for this compound Synthesis

Palladium-Catalyzed Synthesis of this compound (Representative Protocol)

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene (B28343)

-

Nitrogen or Argon gas

-

Standard oven-dried laboratory glassware

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 equiv.), phenol (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).[3]

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.[3]

-

Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.).[3] Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

-

Solvent Addition: Add anhydrous toluene via syringe to the reaction flask to achieve a concentration of 0.1-0.5 M with respect to the 3-bromoaniline.[3]

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.[3]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Data Presentation

The following table summarizes reaction conditions for the synthesis of this compound and related diarylamines via cross-coupling reactions. It includes a copper-catalyzed method for direct comparison.

| Entry | Aryl Halide/Pseudohalide | Amine/Phenol | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromoaniline | Phenol | CuCl (45) | 1-Butylimidazole (50) | K₂CO₃ (2.0) | o-Xylene | 140 | 20 | 90 | [7] |

| 2 | Aryl Bromide | Aniline | Pd(OAc)₂ (1-5) | XPhos, SPhos, BINAP | NaOtBu (1.2-1.5) | Toluene | 80-110 | 2-24 | Moderate to Excellent | [4] |

| 3 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 | |

| 4 | Aryl Bromide | 3-[4-(Benzyloxy)phenyl]aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100-110 | N/A | N/A | [3] |

Note: Data in entries 2 and 4 are representative conditions for similar diarylamine syntheses and should be optimized for the specific synthesis of this compound.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of this compound and other diarylamines. The reaction's success is highly dependent on the careful selection of catalyst, ligand, base, and solvent. The provided representative protocol and comparative data serve as a valuable starting point for researchers and drug development professionals in the synthesis of this important chemical intermediate. Further optimization of the reaction conditions is recommended to achieve the highest possible yields for the specific desired transformation.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. youtube.com [youtube.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 3-Phenoxyaniline Derivatives: A Technical Guide

Abstract: This technical guide offers a comprehensive overview of the spectroscopic methods employed in the characterization of 3-phenoxyaniline and its derivatives, a class of compounds with significant interest in drug discovery and materials science. The guide is tailored for researchers, scientists, and drug development professionals, providing in-depth discussions on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) techniques. Detailed experimental protocols, structured data summaries, and visual diagrams of experimental workflows and relevant signaling pathways are presented to facilitate a thorough understanding of the structural and electronic properties of these molecules.

Introduction to this compound and its Derivatives

This compound and its derivatives are a class of diaryl ether compounds that serve as a versatile scaffold in medicinal chemistry.[1] The core structure consists of a phenyl ring linked to an aniline (B41778) moiety via an ether bond. This arrangement allows for a wide range of substitutions on both aromatic rings, enabling the fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties.[1] The chemical stability of the diaryl ether linkage further enhances its appeal as a building block in the synthesis of complex molecules.[1]

Historically, the synthesis of phenoxyaniline (B8288346) compounds has evolved from classical Ullmann-type coupling reactions to more modern cross-coupling methodologies.[1] In recent years, these derivatives have emerged as potent inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer and inflammation.[1] Their applications also extend to the agrochemical and material science industries.[1]

Spectroscopic Characterization Techniques

The elucidation and confirmation of the structure of this compound derivatives rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, functional groups, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to characterize this compound derivatives.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectra of this compound derivatives typically show distinct signals for the aromatic protons on both the phenoxy and aniline rings. The chemical shifts and splitting patterns of these protons are influenced by the nature and position of substituents.

¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. For this compound derivatives, distinct signals are observed for the carbons in the aromatic rings and any substituent groups.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR or 50-100 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[3]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm.[3]

-

If required, add an internal standard such as tetramethylsilane (B1202638) (TMS).[4]

-

Cap the NMR tube securely.[3]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[3]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[3]

-

Tune the probe to the appropriate nucleus (¹H or ¹³C).[3]

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.[3]

-

Acquire the NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound derivatives, characteristic absorption bands can be observed for the N-H bonds of the amine group, the C-O-C ether linkage, and the aromatic C-H and C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

For solid samples, place a small amount of the powdered this compound derivative directly onto the ATR crystal.[5]

-

Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[6]

-

For liquid samples, place a single drop onto the center of the crystal.[5]

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place the sample on the crystal as described above.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound derivatives typically involves π→π* transitions within the aromatic rings. The wavelength of maximum absorbance (λmax) can be influenced by the substitution pattern on the aromatic rings and the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

Use a matched pair of quartz cuvettes for the sample and a reference (blank).

-

Fill the reference cuvette with the pure solvent.[7]

-

Rinse the sample cuvette with a small amount of the sample solution before filling it.

-

-

Instrument Setup and Data Acquisition:

-

Place the reference cuvette in the spectrophotometer and measure the baseline.

-

Replace the reference cuvette with the sample cuvette.

-

Scan the desired wavelength range (e.g., 200-800 nm) and record the absorption spectrum.

-

-

Data Analysis:

-

The resulting spectrum is a plot of absorbance versus wavelength.

-

Determine the wavelength(s) of maximum absorbance (λmax).

-

The Beer-Lambert law can be used to determine the concentration of the sample if the molar absorptivity is known.[8]

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of organic molecules like this compound derivatives.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water.[9]

-

The sample should be free of non-volatile salts and buffers, which can interfere with ionization.[10]

-

Filter the sample solution if any particulate matter is present.[9]

-

Transfer the solution to an appropriate vial for introduction into the mass spectrometer.[9]

-

-

Instrument Setup and Data Acquisition:

-

The sample solution is introduced into the ESI source, where it is nebulized and ionized.

-

The generated ions are then transferred into the mass analyzer.

-

Set the mass spectrometer to scan over a relevant mass-to-charge (m/z) range.

-

Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern, if present, to gain structural information.

-

Data Presentation and Interpretation

The spectroscopic data for a series of this compound derivatives are summarized in the following tables to facilitate comparison and structure-activity relationship (SAR) studies.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected Aniline Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| Diphenylamine | 7.25 (t, J = 7.0 Hz, 4H), 7.07 (d, J = 7.7 Hz, 4H), 6.92 (t, J = 7.3 Hz, 2H) | 142.9, 129.1, 120.8, 117.6 | [11] |

| 4-Methoxy-N-phenylaniline | 7.19 (dd, J = 8.4, 7.4 Hz, 2H), 7.05 (d, J = 8.1 Hz, 2H), 6.88 (d, J = 7.9 Hz, 2H), 6.86–6.77 (m, 3H), 5.49 (br s, 1H, NH), 3.79 (s, 3H) | 155.2, 145.0, 135.7, 129.2, 122.1, 119.5, 115.7, 114.6, 55.7 | [11] |

| 4-Chloro-N-phenylaniline | 7.25 (t, J = 7.6 Hz, 2H), 7.19 (d, J = 8.4 Hz, 2H), 7.03 (d, J = 8.5 Hz, 2H), 6.97 (d, J = 8.7 Hz, 2H), 6.94 (t, J = 7.3 Hz, 1H) | 142.5, 141.7, 129.2, 129.1, 125.3, 121.4, 118.7, 118.0 | [11] |

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3430, 3350 |

| Aromatic C-H Stretch | 3050 |

| Aromatic C=C Stretch | 1620, 1580 |

| C-O-C Stretch (ether) | 1240 |

| Aromatic C-H Bend | 870, 750 |

Note: Data is typical for phenoxyanilines and may vary with substitution.

Table 3: UV-Vis Absorption Maxima (λmax) for Aniline and its Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| Aniline | Acidic Mobile Phase | ~254, ~280 | [12] |

| Aniline Intercalated Clay | NMP | 340-355 (n-π) | [13] |

| Di-aniline | - | ~293 (π→π) | [14] |

Table 4: Mass Spectrometry Data for Selected Aniline Derivatives

| Compound | Ionization Mode | m/z (M⁺) | Reference |

| This compound | GC-MS | 185 | [15] |

| Diphenylamine | ESI | 168 ([M-H]⁻) | [11] |

| 4-Methoxy-N-phenylaniline | ESI | 199 ([M+H]⁺) | [11] |

| 4-Chloro-N-phenylaniline | ESI | 204 ([M+H]⁺) | [11] |

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a general experimental workflow for spectroscopic analysis and a relevant signaling pathway where this compound derivatives have shown activity.

Applications in Drug Development

The spectroscopic characterization of this compound derivatives is crucial for their development as therapeutic agents. These techniques are essential for:

-

Structure Confirmation: Ensuring that the synthesized compound has the intended chemical structure.

-

Purity Assessment: Identifying and quantifying any impurities that may be present.

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective drug candidates. For instance, a series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK, a key kinase in the MAPK/ERK signaling pathway.[16]

-

Metabolic Studies: Identifying the metabolites of a drug candidate by analyzing their mass spectra and NMR data.

Conclusion

Spectroscopic analysis is an indispensable component of the research and development of this compound derivatives. NMR, IR, UV-Vis, and Mass Spectrometry provide a complementary suite of tools for the comprehensive characterization of these versatile molecules. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists working in the field of drug discovery and development, facilitating the efficient and accurate analysis of this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. books-library.website [books-library.website]

- 5. agilent.com [agilent.com]

- 6. mmrc.caltech.edu [mmrc.caltech.edu]

- 7. ossila.com [ossila.com]

- 8. scribd.com [scribd.com]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. rsc.org [rsc.org]

- 12. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxyaniline, a key aromatic amine, serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structure, combining a phenoxy group and an aniline (B41778) moiety, imparts a distinct set of chemical properties and reactivity patterns. This guide provides a comprehensive overview of the core chemical characteristics of this compound, detailed experimental protocols for its key reactions, and an exploration of its relevance in drug discovery, including its role as a scaffold for kinase inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature, with properties that are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁NO | [1][2] |

| Molecular Weight | 185.22 g/mol | [1] |

| CAS Number | 3586-12-7 | [1][2] |

| Appearance | White to cream or pale yellow to pale brown crystals, powder, or fused solid | [3] |

| Melting Point | 32.0-44 °C | [3][4] |

| Boiling Point | 329-330 °C | [4] |

| Solubility | Slightly soluble in water | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aromatic protons of both the aniline and phenoxy rings. | [6][7][8] |

| ¹³C NMR | The carbon NMR spectrum displays distinct resonances for the twelve carbon atoms, with chemical shifts influenced by the amino and phenoxy substituents. | [6][9][10][11] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, and C-O-C stretching of the ether linkage. | [6][12][13] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. | [6][14][15] |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily governed by the nucleophilic amino group and the electron-rich aromatic rings. This allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Acylation

The primary amino group of this compound readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional groups.

Experimental Protocol: Acylation of this compound with Acetyl Chloride

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Base Addition: Add a base, such as triethylamine (B128534) (1.2 eq) or pyridine, to the solution to neutralize the HCl generated during the reaction.

-

Acylation: Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield N-(3-phenoxyphenyl)acetamide.[16]

Alkylation

N-alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides or sulfates. The degree of alkylation (mono- or di-alkylation) can be controlled by the reaction conditions and the stoichiometry of the reagents.

Experimental Protocol: N-Alkylation of this compound with Ethyl Iodide

-

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), ethyl iodide (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Heating: Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) with stirring.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain N-ethyl-3-phenoxyaniline.[17][18]

Diazotization and Azo Coupling

As a primary aromatic amine, this compound can be diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This highly reactive intermediate can then undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to produce intensely colored azo dyes.

Experimental Protocol: Diazotization of this compound and Coupling with β-Naphthol

-

Diazotization:

-

Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.0 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 15-20 minutes to ensure complete formation of the diazonium salt.[2][19][20]

-

-

Coupling:

-

In a separate beaker, dissolve β-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.[2][19][20]

-

-

Isolation and Purification:

-

Continue stirring the mixture in the ice bath for 30 minutes.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude dye from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to obtain the purified product.

-

Role in Drug Discovery and Signaling Pathways

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active molecules. Notably, derivatives of this compound have been identified as potent inhibitors of key signaling pathways implicated in cancer and other diseases.

Inhibition of the MEK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][21] Aberrant activation of this pathway is a common feature in many cancers. This compound derivatives have been developed as inhibitors of MEK (Mitogen-activated protein kinase kinase), a central kinase in this pathway. By blocking MEK, these compounds can prevent the phosphorylation and activation of ERK (Extracellular signal-regulated kinase), thereby inhibiting downstream signaling and suppressing tumor growth.

Inhibition of the PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a crucial role in cell growth, proliferation, and migration.[22][23] Dysregulation of PDGFR signaling is associated with various cancers and fibrotic diseases. Certain this compound derivatives have shown inhibitory activity against PDGFR. These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways.

Conclusion

This compound is a valuable and versatile molecule with a rich chemistry that has significant implications for drug discovery and materials science. Its chemical properties, characterized by the interplay of the amino and phenoxy functionalities, allow for a wide range of synthetic modifications. The ability of its derivatives to modulate key signaling pathways, such as the MEK/ERK and PDGFR cascades, highlights its importance as a scaffold for the development of targeted therapies. This guide serves as a foundational resource for researchers and scientists working with this compound, providing essential data and methodologies to facilitate its application in their research endeavors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. benchchem.com [benchchem.com]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 11. This compound(3586-12-7) IR Spectrum [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. PubChemLite - this compound (C12H11NO) [pubchemlite.lcsb.uni.lu]

- 14. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. thalesnano.com [thalesnano.com]

- 17. EP0353130A1 - Process for the preparation of N-allyl and N-alkyl anilines catalysed by iodides - Google Patents [patents.google.com]

- 18. scribd.com [scribd.com]

- 19. biotechjournal.in [biotechjournal.in]

- 20. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sinobiological.com [sinobiological.com]

- 22. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sinobiological.com [sinobiological.com]

3-Phenoxyaniline: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyaniline is a key aromatic building block widely employed in the landscape of organic synthesis. Its unique structural motif, featuring a diaryl ether linkage with a reactive aniline (B41778) functionality, provides a versatile scaffold for the construction of complex molecules with significant applications in medicinal chemistry and materials science. The presence of the amine group allows for a diverse range of chemical transformations, including N-arylation, acylation, and participation in various coupling reactions, making it an invaluable tool for the synthesis of novel therapeutic agents and high-performance polymers.[1] This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound, complete with detailed experimental protocols and data to facilitate its use in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO | [2] |

| Molecular Weight | 185.22 g/mol | [2] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 41-44 °C | Sigma-Aldrich |

| Boiling Point | 329-330 °C | Sigma-Aldrich |

| CAS Number | 3586-12-7 | [2] |

| SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)N | [2] |

| InChI | InChI=1S/C12H11NO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H,13H2 | [2] |

Core Synthetic Transformations

The reactivity of the aniline moiety in this compound allows for a variety of important synthetic transformations, primarily focusing on the formation of new carbon-nitrogen and carbon-oxygen bonds.

N-Arylation Reactions

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds and is highly applicable to the N-arylation of this compound.[3][4] The reaction typically involves the coupling of an aryl halide or triflate with the aniline in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[5]

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation, provides an alternative route for N-arylation, particularly with activated aryl halides.[6] Modern protocols often utilize ligands to facilitate the reaction under milder conditions.

Acylation Reactions

The amino group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and extending the molecular framework.

Experimental Protocols

Synthesis of 2-Chloro-N-(3-phenoxyphenyl)acetamide

This protocol describes the acylation of this compound with chloroacetyl chloride, a common step in the synthesis of more complex molecules.

Materials:

-

This compound

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM), dry

-

Water

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

To a well-stirred solution of this compound (1.0 eq) and K₂CO₃ (3.6 eq) in dry DCM, add chloroacetyl chloride (1.2 eq) dropwise at 0 °C.[7]

-

Stir the mixture for 4-6 hours at room temperature.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, evaporate the excess DCM using a rotary evaporator.[7]

-

Wash the resulting solid with an excess of water.[7]

-

Recrystallize the crude product from a hexane/ethyl acetate mixture to yield 2-chloro-N-(3-phenoxyphenyl)acetamide.[7]

Expected Yield: While a specific yield for the 3-phenoxy derivative is not provided in the searched literature, similar reactions with other anilines suggest yields can range from moderate to high (e.g., 70-80%).[2][3]

Characterization Data (for analogous compounds):

-

IR (cm⁻¹): ~3380 (N-H stretch), ~1670 (C=O stretch), ~775 (C-Cl stretch).[2]

-

¹H NMR: Signals corresponding to the aromatic protons of both phenyl rings and the methylene (B1212753) protons of the chloroacetyl group are expected.

-

Mass Spectrum: A molecular ion peak corresponding to the mass of the product is expected.[2]

General Protocol for Buchwald-Hartwig Amination of this compound

This general procedure can be adapted for the coupling of this compound with various aryl halides.

Materials:

-

This compound (1.5 eq)

-

Aryl bromide (1.0 eq)

-

Cesium carbonate (Cs₂CO₃) (10 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

BINAP (0.08 eq)

-

Toluene

Procedure:

-

In a reaction vessel, combine the aryl bromide, this compound, Cs₂CO₃, Pd(OAc)₂, and BINAP in toluene.[8]

-

Degas the mixture and stir at 110 °C for 8 hours under a nitrogen atmosphere.[8]

-

After cooling, filter the reaction mixture through Celite.[8]

-

Concentrate the filtrate and purify the residue by silica (B1680970) gel column chromatography to obtain the desired N-aryl-3-phenoxyaniline.[8]

Quantitative Data for a Representative Buchwald-Hartwig Amination:

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | This compound (hypothetical) | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 100-110 | 12-24 | >80 (expected) | [5] |

| 4-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 110 | 12 | 95 | [9] |

General Protocol for Ullmann Condensation of this compound

This procedure outlines a general method for the copper-catalyzed N-arylation of this compound.

Materials:

-

This compound

-

Aryl iodide or bromide

-

Copper(I) iodide (CuI)

-

N-methylglycine or L-proline

-

Potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Combine the aryl halide, this compound, CuI, the ligand (N-methylglycine or L-proline), and the base in DMSO.

-

Heat the reaction mixture at a temperature ranging from 40-90 °C.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Quantitative Data for a Representative Ullmann Condensation:

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-Iodo-4-nitrobenzene | Diphenylamine | Cu powder | - | Neat | 350 | 50-90 (conversion) | [10] |

| Aryl Iodides/Bromides | Various Amines | CuI/L-proline | K₂CO₃/K₃PO₄ | DMSO | 40-90 | Good to excellent | [11] |

Applications in Drug Discovery and Development

The this compound scaffold is a prominent feature in a variety of biologically active molecules, demonstrating its importance in the development of novel therapeutics.

Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[12] Dysregulation of this pathway is a hallmark of many cancers. Phenoxyaniline (B8288346) derivatives have been identified as scaffolds for the development of potent MEK inhibitors, such as PD0325901.[13] These inhibitors typically bind to the allosteric pocket of MEK, preventing its phosphorylation and subsequent activation of ERK.

Caption: The Ras/Raf/MEK/ERK signaling pathway and the point of inhibition by this compound-based MEK inhibitors.

Modulation of the Na⁺/Ca²⁺ Exchanger (NCX)

The Na⁺/Ca²⁺ exchanger is a crucial membrane protein involved in maintaining calcium homeostasis in cells.[7][14] Its dysregulation is implicated in various cardiovascular diseases. Phenoxyaniline derivatives have been investigated as inhibitors of the Na⁺/Ca²⁺ exchanger, offering a potential therapeutic strategy for these conditions.[10][15] These inhibitors can modulate the flow of calcium ions, thereby influencing cellular processes dependent on calcium signaling.

Caption: The modes of action of the Na⁺/Ca²⁺ exchanger and its inhibition by phenoxyaniline derivatives.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique structural features and the reactivity of its aniline group provide access to a wide array of complex molecules with significant potential in medicinal chemistry and materials science. The ability to readily participate in key bond-forming reactions such as Buchwald-Hartwig amination, Ullmann condensation, and various acylation reactions underscores its utility. As demonstrated, derivatives of this compound have shown promise as modulators of critical biological pathways, highlighting the continued importance of this scaffold in the discovery and development of new therapeutic agents. This guide provides a foundational understanding and practical protocols to encourage the further exploration and application of this compound in innovative synthetic endeavors.

References

- 1. 2-Chloro-N-phenylacetamide synthesis - chemicalbook [chemicalbook.com]

- 2. ijpsr.info [ijpsr.info]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. people.umass.edu [people.umass.edu]

- 12. benchchem.com [benchchem.com]

- 13. apexbt.com [apexbt.com]

- 14. media.neliti.com [media.neliti.com]

- 15. researchgate.net [researchgate.net]

3-Phenoxyaniline CAS number and physical properties

An In-depth Technical Guide to 3-Phenoxyaniline

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of this compound, covering its fundamental chemical properties, synthesis protocols, and its role in therapeutic research.

Core Chemical Identity

CAS Number: 3586-12-7[1][2][3][4][5]

IUPAC Name: this compound[4][6]

Synonyms: m-Phenoxyaniline, 3-Aminophenyl phenyl ether[1][2]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below, providing essential data for laboratory and research applications.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₁NO | [1][3][4][5] |

| Molecular Weight | 185.22 g/mol | [1][2][3] |

| Appearance | White to cream or pale yellow to pale brown solid, which can be in the form of crystals, powder, crystalline powder, or a fused solid. | [2][5] |

| Melting Point | 32.0-44 °C | [2][4][5] |

| Boiling Point | 329-330 °C | [2] |

| Solubility | Slightly soluble in water. | [7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the Ullmann condensation reaction.

Synthesis of this compound from 3-Bromoaniline (B18343) and Phenol

This protocol details a copper-catalyzed Ullmann condensation for the synthesis of this compound.

Materials:

-

Phenol (12 mmol)

-

3-Bromoaniline (10 mmol)

-

Potassium Carbonate (K₂CO₃) (20 mmol)

-

1-butyl-1H-imidazole (5 mmol)

-

Copper(I) Chloride (CuCl) (4.5 mmol)

-

o-xylene (B151617) (10 mL)

-

Argon (Ar) atmosphere

-

Petroleum Ether (PE)

-

Ethyl Acetate (EA)

Procedure:

-

Under an Argon atmosphere, add Phenol (12 mmol), 3-bromoaniline (10 mmol), K₂CO₃ (20 mmol), 1-butyl-1H-imidazole (5 mmol), and CuCl (4.5 mmol) to o-xylene (10 mL) in a reaction vessel.[3]

-

Heat the mixture to 140 °C for 20 hours.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.[3]

-

Filter the mixture to remove solid residues.[3]

-

Concentrate the filtrate under reduced pressure.[3]

-

Purify the resulting crude product by column chromatography using a solvent system of Petroleum Ether/Ethyl Acetate (4:1, v/v) to yield this compound.[3]

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

HIV-1 Entry Inhibition

Derivatives of this compound have been investigated as potential inhibitors of the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the host cell receptor CD4.[7][8] This interaction is a critical step in the viral entry process, making it an attractive target for antiretroviral therapy.

Caption: Logical relationship of this compound derivatives in HIV-1 entry inhibition.

Anticancer Research

Furthermore, various phenoxyaniline (B8288346) derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines, indicating their potential as scaffolds for the development of new anticancer agents.[9] The specific signaling pathways targeted by these compounds are an active area of research.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-苯氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. A17495.14 [thermofisher.com]

- 6. This compound | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 3-Phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of 3-phenoxyaniline. It includes detailed experimental protocols for its synthesis and characterization, and explores its relevance in drug discovery, particularly as a scaffold for HIV-1 entry inhibitors.

Molecular Structure and Bonding

This compound (C₁₂H₁₁NO) is an aromatic organic compound featuring a phenyl group linked to an aniline (B41778) moiety through an ether linkage at the meta position.[1][2][3] This seemingly simple structure gives rise to a unique combination of electronic and conformational properties that are of significant interest in medicinal chemistry and materials science.

The molecular structure is characterized by the spatial arrangement of its constituent atoms and the nature of the chemical bonds between them. While a definitive crystal structure from the Cambridge Crystallographic Data Centre (CCDC) is not publicly available, computational chemistry methods can provide valuable insights into its geometry. Based on density functional theory (DFT) calculations and standard bond lengths and angles for analogous aromatic systems, the key structural parameters can be estimated.

The molecule consists of two phenyl rings connected by an oxygen atom. The aniline ring is substituted with an amino group (-NH₂) at position 3 relative to the phenoxy group. The ether linkage introduces a degree of conformational flexibility, allowing for rotation around the C-O bonds. This flexibility is a crucial determinant of its interaction with biological targets.

dot

Caption: 2D representation of the this compound molecular structure.

Tabulated Molecular Properties and Bonding Data

The following tables summarize key molecular properties and predicted bonding parameters for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO | [1][2][3] |

| Molecular Weight | 185.22 g/mol | [2][3] |

| IUPAC Name | This compound | [1] |

| SMILES | Nc1cccc(Oc2ccccc2)c1 | [2] |

| InChIKey | UCSYVYFGMFODMY-UHFFFAOYSA-N | [1][4] |

| Bond | Predicted Bond Length (Å) | Bond | Predicted Bond Angle (°) |

| C-C (aromatic) | 1.39 - 1.40 | C-C-C (aromatic) | 119 - 121 |

| C-N | 1.40 | C-N-H | 112 |

| N-H | 1.01 | H-N-H | 109 |

| C-O (aryl ether) | 1.36 | C-O-C | 118 |

| C-H (aromatic) | 1.09 | C-C-H (aromatic) | 119 - 121 |

| Note: Predicted bond lengths and angles are based on computational modeling (e.g., DFT) and standard values for similar chemical environments. |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the carbon-hydrogen framework of this compound.

| ¹H NMR | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.5 - 7.5 | Multiplet | 9H |

| Amine Protons | 3.5 - 4.5 (broad) | Singlet | 2H |

| ¹³C NMR | Typical Chemical Shift (δ, ppm) |

| Aromatic C-N | 145 - 150 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-H | 110 - 130 |

| Aromatic C (quaternary) | 130 - 140 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Typical Absorption Frequency (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 (two bands for primary amine) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (aryl ether) | Asymmetric Stretching | 1200 - 1250 |

| C-N (aromatic amine) | Stretching | 1250 - 1350 |

| N-H (amine) | Bending | 1580 - 1650 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound is expected at m/z 185.[1]

| Fragment Ion (m/z) | Possible Structure/Loss |

| 185 | Molecular Ion [M]⁺ |

| 156 | [M - NH₃]⁺ or [M - CHO]⁺ |

| 92 | [C₆H₅NH]⁺ |

| 77 | [C₆H₅]⁺ |

| 65 | [C₅H₅]⁺ |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Ullmann condensation and Buchwald-Hartwig amination being the most common. These reactions involve the formation of the key C-O or C-N bond.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a diaryl ether from an aryl halide and a phenol.[5]

Reaction: 3-Aminophenol (B1664112) + Bromobenzene (B47551) → this compound

dot

Caption: Experimental workflow for the synthesis of this compound via Ullmann condensation.

Detailed Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-aminophenol (1.0 eq), bromobenzene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe.

-

Reaction: Heat the reaction mixture to 150 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Relevance in Drug Discovery: HIV-1 Entry Inhibition

Derivatives of this compound have emerged as promising scaffolds in the development of small-molecule inhibitors of HIV-1 entry.[6] These compounds can interfere with the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell receptor CD4, a critical step in the viral lifecycle.[7][8][9][10]

References

- 1. This compound | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-苯氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound(3586-12-7) IR Spectrum [m.chemicalbook.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. HIV - Wikipedia [en.wikipedia.org]

A Technical Guide to the Research and Applications of 3-Phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxyaniline, a key diaryl ether, has emerged as a versatile scaffold in medicinal chemistry and materials science. Its unique structural features allow for diverse chemical modifications, leading to the development of potent inhibitors of critical signaling pathways implicated in cancer and other diseases. This technical guide provides a comprehensive review of this compound research, focusing on its synthesis, biological activities, and the structure-activity relationships of its derivatives. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction

This compound (CAS No: 3586-12-7) is an aromatic amine with a molecular formula of C₁₂H₁₁NO.[1][2] Its structure, featuring a phenoxy group at the meta-position of the aniline (B41778) ring, provides a unique three-dimensional conformation that is amenable to the design of targeted therapeutic agents. The diaryl ether linkage offers a balance of rigidity and conformational flexibility, making it an attractive scaffold for interaction with various biological targets.

Historically, the synthesis of phenoxyaniline (B8288346) derivatives relied on classical methods like the Ullmann condensation. However, the advent of modern cross-coupling reactions, such as the Buchwald-Hartwig amination, has significantly expanded the synthetic accessibility and diversity of these compounds. This has led to the discovery of this compound derivatives with potent inhibitory activity against key enzymes in oncogenic signaling pathways, including Mitogen-activated protein kinase kinase (MEK) and Platelet-Derived Growth Factor Receptor (PDGFR). Furthermore, understanding the interaction of these compounds with metabolic enzymes like Cytochrome P450 2B (CYP2B) is crucial for their development as safe and effective drugs.

This guide will delve into the synthesis, quantitative structure-activity relationships (QSAR), and detailed experimental methodologies related to this compound research, providing a valuable resource for professionals in drug discovery and development.

Synthesis of this compound and its Derivatives

The construction of the this compound core and its derivatives primarily involves the formation of the diaryl ether or the C-N bond. The two most prominent methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. It typically involves the coupling of a phenol (B47542) with an aryl halide at elevated temperatures.

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

-

Reactants: Phenol (12 mmol), 3-bromoaniline (B18343) (10 mmol), Potassium Carbonate (K₂CO₃, 20 mmol), 1-butyl-1H-imidazole (5 mmol), and Copper(I) Chloride (CuCl, 4.5 mmol).[3]

-

Solvent: o-xylene (B151617) (10 mL).[3]

-

Procedure:

-

To a reaction vessel under an argon atmosphere, add phenol, 3-bromoaniline, K₂CO₃, 1-butyl-1H-imidazole, and CuCl to o-xylene.[3]

-

Heat the reaction mixture to 140°C for 20 hours.[3]

-